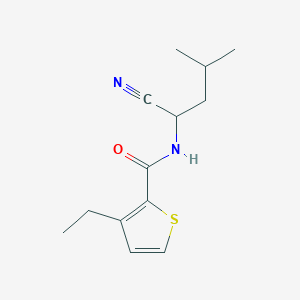
2-(4-chlorophenoxy)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H18ClNO4 and its molecular weight is 335.78. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photovoltaic Efficiency and Ligand-Protein Interactions
- Spectroscopic and Quantum Mechanical Studies : A study by Mary et al. (2020) explored similar molecules for their electronic properties and potential as photosensitizers in dye-sensitized solar cells (DSSCs). They found these compounds to exhibit good light-harvesting efficiency and free energy of electron injection, suggesting their applicability in photovoltaic cells. Additionally, molecular docking was used to analyze binding interactions with Cyclooxygenase 1 (COX1) (Mary et al., 2020).
X-ray Powder Diffraction Characterization
- Characterization of Derivatives as Potential Pesticides : Olszewska et al. (2009) characterized five new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, including 2-(4-chlorophenoxy)-N-(2-hydroxyethyl) acetamide and others, using X-ray powder diffraction. These compounds are identified as potential pesticides, and the study provides new diffraction data, including experimental and calculated 2θ peak positions and unit-cell parameters (Olszewska, Tarasiuk, & Pikus, 2009).
Coordination Complexes and Antioxidant Activity
- Pyrazole-Acetamide Derivatives : Chkirate et al. (2019) synthesized two pyrazole-acetamide derivatives and studied their coordination complexes with Co(II) and Cu(II). These complexes were characterized using various spectroscopic methods and showed significant antioxidant activity in vitro (Chkirate et al., 2019).
Synthesis and Antitumor Activity
- Benzothiazole Derivatives : Yurttaş et al. (2015) synthesized new derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide with different heterocyclic rings. These compounds were screened for antitumor activity against various human tumor cell lines, highlighting the potential of these compounds in cancer research (Yurttaş, Tay, & Demirayak, 2015).
Environmental Chemistry and Biodegradation
- Biotransformation by Sphingomonas wittichii RW1 : Research by Hong et al. (2002) demonstrated the biotransformation of diaryl ethers like 2,7-dichlorodibenzo-p-dioxin by Sphingomonas wittichii RW1, leading to the formation of various metabolites. This study contributes to understanding the environmental chemistry and potential biodegradation pathways of related compounds (Hong et al., 2002).
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c18-12-3-5-13(6-4-12)23-10-16(20)19-11-17(21)8-1-2-15-14(17)7-9-22-15/h3-7,9,21H,1-2,8,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPCIKNJRDZYSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)COC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

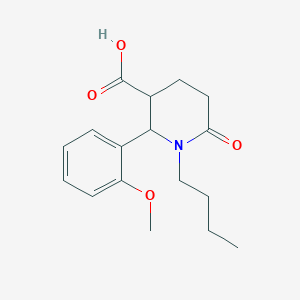

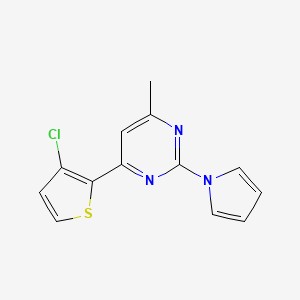



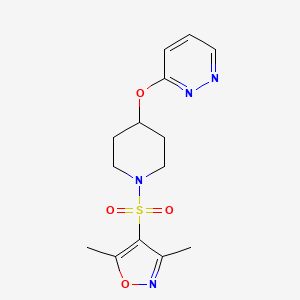
![2-[5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2713684.png)
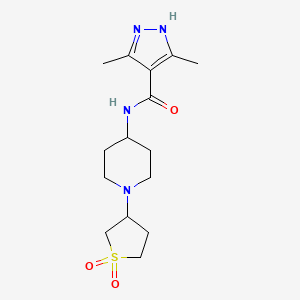
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2713686.png)
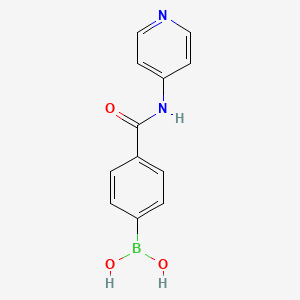
![(3Z)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-5-fluoro-1,3-dihydro-2H-indol-2-one](/img/structure/B2713688.png)

